molecular formula C12H19NO B2946506 3-(Benzylamino)-2-methylbutan-2-ol CAS No. 63557-73-3

3-(Benzylamino)-2-methylbutan-2-ol

Cat. No.: B2946506
CAS No.: 63557-73-3
M. Wt: 193.29
InChI Key: SZZRCZNJFYKEAT-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-methylbutan-2-ol is an organic compound that features a benzylamino group attached to a 2-methylbutan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-2-methylbutan-2-ol typically involves the reaction of benzylamine with 2-methyl-2-butanol under controlled conditions. One common method is the reductive amination of 2-methyl-2-butanone with benzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-(benzylamino)-2-methylbutan-2-one.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

3-(Benzylamino)-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzylamine
  • 2-Methyl-2-butanol
  • 3-(Aminomethyl)-2-methylbutan-2-ol

Comparison: 3-(Benzylamino)-2-methylbutan-2-ol is unique due to the presence of both a benzylamino group and a tertiary alcohol group. This combination imparts distinct chemical and physical properties, making it more versatile in various reactions compared to its similar compounds .

Properties

IUPAC Name

3-(benzylamino)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(12(2,3)14)13-9-11-7-5-4-6-8-11/h4-8,10,13-14H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZRCZNJFYKEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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